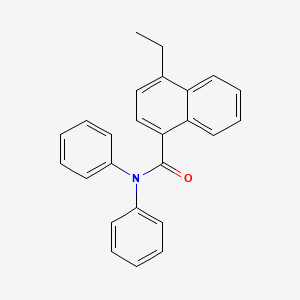

Propafenone Dimer Impurity-d10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propafenone Dimer Impurity-d10 is a biochemical used for proteomics research . It has a molecular formula of C39H35D10NO6 and a molecular weight of 633.64 .

Physical and Chemical Properties Analysis

This compound has a molecular formula of C39H35D10NO6 and a molecular weight of 633.64 . Additional physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Oscillographic Determination

Propafenone hydrochloride, a related compound to Propafenone Dimer Impurity-d10, can induce a sensitive incision on the cathodic branch of the dV/dt-V oscillogram in a sodium hydroxide solution. A differential oscillographic voltammetric method was proposed for its determination in tablets, demonstrating its application in analytical chemistry for drug analysis and quality control (Zheng Jian-bin, 2004).

Luminescent Properties in Metal Acetate Complexes

In the study of luminescent d10−d10 binuclear copper acetate complexes, it was found that these compounds are luminescent at low temperatures but not at room temperature. This research, although not directly on this compound, indicates potential applications in studying luminescence properties of similar dimeric structures (P. Harvey et al., 1997).

Genetic Influence on Pharmacokinetics

Studies on propafenone enantiomers have revealed the influence of CYP2D6*10B genotype on their pharmacokinetics, illustrating the role of genetics in the metabolism of drugs like propafenone. This research is pertinent to understanding the metabolism and efficacy of compounds related to this compound (Bing Chen & W. Cai, 2003).

Implications for Nonmagnetic Impurities

Research on the effects of nonmagnetic impurities in the s=1/2 kagome system ZnCu3(OH)6Cl2 provides insights into the role of impurities in altering physical properties of materials, which can be extended to understanding the impact of impurities like this compound in other systems (I. Rousochatzakis et al., 2009).

Pharmacodynamics in Ventricular Arrhythmia

The effect of CYP2D6*10 genotype on propafenone pharmacodynamics in Chinese patients with ventricular arrhythmia was studied, providing crucial information on the drug's effectiveness and potential applications in treating arrhythmias. This research can guide the therapeutic use of related compounds (W. Cai et al., 2002).

Mecanismo De Acción

Target of Action

Propafenone Dimer Impurity-d10 is a derivative of Propafenone, which is a Class 1C antiarrhythmic agent . The primary targets of Propafenone are the sodium channels in cardiac muscle cells . By inhibiting these channels, Propafenone restricts the entry of sodium into the cells, which is crucial for the initiation and propagation of action potentials .

Mode of Action

This compound, like Propafenone, likely interacts with sodium channels in cardiac cells. It inhibits these channels, reducing the influx of sodium ions . This action results in a decrease in the excitability of the cardiac cells, thereby controlling the rate and rhythm of the heart .

Biochemical Pathways

Given its similarity to propafenone, it may influence the action potential of cardiac cells by modulating sodium ion channels . This modulation can affect the electrical conduction system of the heart, particularly the atrioventricular node and ventricles, leading to a correction of abnormal heart rhythms .

Pharmacokinetics

Propafenone, the parent compound, is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . It displays stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of Propafenone is polymorphic and genetically determined .

Result of Action

The result of the action of this compound is likely similar to that of Propafenone. It can help manage conditions such as paroxysmal atrial fibrillation/flutter and ventricular arrhythmias by reducing the excitability of cardiac cells . This action can lead to a more regular and controlled heart rhythm .

Propiedades

IUPAC Name |

1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3/i26D2,27D2,28D2,29D2,32D,33D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQHIGTXXXXQHQ-QKCORRFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)CC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)N(CCC)C([2H])([2H])C([2H])(C([2H])([2H])OC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H45NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858339 |

Source

|

| Record name | 1,1'-[(Propylazanediyl)bis{[2-hydroxy(~2~H_5_)propane-3,1-diyl]oxy-2,1-phenylene}]bis(3-phenylpropan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-27-4 |

Source

|

| Record name | 1,1'-[(Propylazanediyl)bis{[2-hydroxy(~2~H_5_)propane-3,1-diyl]oxy-2,1-phenylene}]bis(3-phenylpropan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)